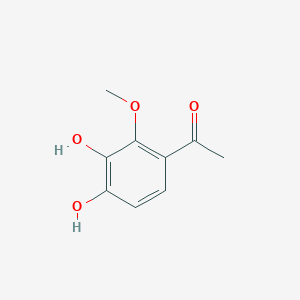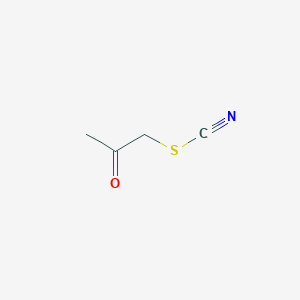
Tiocianato de 2-oxopropilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiocyanate compounds involves a variety of coordination modes, which can lead to coordination networks of different topologies including polymorphic and isomeric modifications . The reaction of Cd (NCS) 2 with 3-hydroxymethylpyridine (3-HMPy) leads to the formation of compounds with the composition Cd (NCS) 2 (3-HMPy) 4 ( 1-Cd ), Cd (NCS) 2 (3-HMPy) 2 ( 2-Cd) (Cd (NCS) 2) 2 (3-HMPy) 3 ( 3-Cd ), and (Cd (NCS) 2) 3 (3-HMPy) 4 ( 4-Cd ) .Molecular Structure Analysis
The molecular formula of 2-Oxopropyl thiocyanate is C4H5NOS . The average mass is 115.154 Da and the monoisotopic mass is 115.009186 Da .Chemical Reactions Analysis
Thiocyanate and selenocyanate anions have been widely used for the synthesis of new coordination compounds and polymers . They show a variety of coordination modes, which can lead to coordination networks of different topologies including polymorphic and isomeric modifications .Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Los derivados de tiocianato, incluido el tiocianato de 2-oxopropilo, han mostrado excelentes propiedades antibacterianas . Pueden utilizarse en el desarrollo de nuevos fármacos o tratamientos antibacterianos.
Aplicaciones antiparasitarias
Los derivados de tiocianato también exhiben fuertes actividades antiparasitarias . Esto los hace valiosos en la investigación y el desarrollo de fármacos antiparasitarios.
Aplicaciones anticancerígenas
Se ha descubierto que muchos derivados de tiocianato tienen actividades anticancerígenas . Pueden utilizarse en la investigación del cáncer y potencialmente en el desarrollo de nuevas terapias contra el cáncer.
Síntesis orgánica
La tiocianación, el proceso de introducción de grupos SCN en moléculas madre, es un método común utilizado en la construcción de pequeñas moléculas orgánicas que contienen SCN . El this compound, como derivado de tiocianato, puede utilizarse en este proceso.
Formulaciones antioxidantes
Las formulaciones de tiocianato se han utilizado para crear antioxidantes de porfirina de manganeso que complementan la inmunidad innata . Esta aplicación es particularmente relevante en el contexto de la inflamación y el daño oxidativo resultante de la respuesta inmune innata a la infección.
Protección contra el daño oxidativo
El tiocianato protege las células epiteliales bronquiales humanas del daño inducido por el ácido hipocloroso (HOCl) y la cloramina de glicina . Esto sugiere aplicaciones potenciales en el desarrollo de tratamientos para afecciones caracterizadas por daño oxidativo.
Mecanismo De Acción
Target of Action
The primary target of 2-Oxopropyl Thiocyanate is the enzyme 2-oxopropyl-CoM reductase, carboxylating . This enzyme is involved in the metabolism of certain bacteria, such as Xanthobacter autotrophicus .
Mode of Action
2-Oxopropyl Thiocyanate interacts with its target enzyme through a process of reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product
Biochemical Pathways
Thiocyanate, a component of 2-Oxopropyl Thiocyanate, is known to be involved in various biochemical pathways. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy , while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source
Pharmacokinetics
It’s known that the compound interacts with the enzyme 2-oxopropyl-com reductase, carboxylating
Result of Action
It’s known that the compound interacts with its target enzyme, leading to the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme m and the subsequent carboxylation of the ketopropyl cleavage product
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxopropyl Thiocyanate. For instance, in aquatic systems, a reaction between tetrathionate and cyanide results in the formation of thiocyanate This suggests that the presence of certain substances in the environment could potentially influence the action of 2-Oxopropyl Thiocyanate
Safety and Hazards
Thiocyanate is harmful if swallowed, in contact with skin or if inhaled . It causes serious eye damage and is harmful to aquatic life with long-lasting effects . Cobalt(II) thiocyanate is also harmful if swallowed, in contact with skin or if inhaled, and it may cause cancer and damage fertility or the unborn child .
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxopropyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-4(6)2-7-3-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQAYDPEJTYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500499 | |
| Record name | 2-Oxopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3029-48-9 | |
| Record name | 2-Oxopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyanosulfanyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



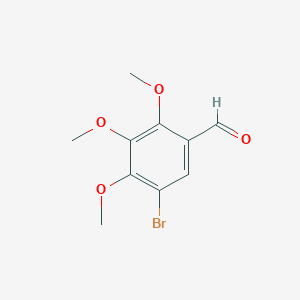
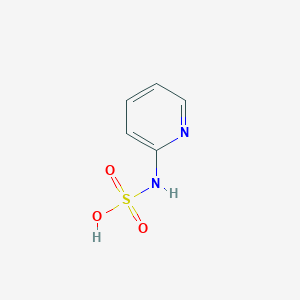
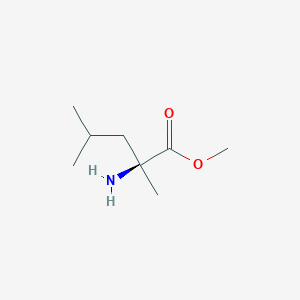
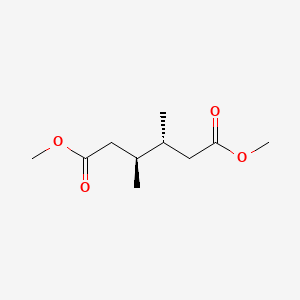

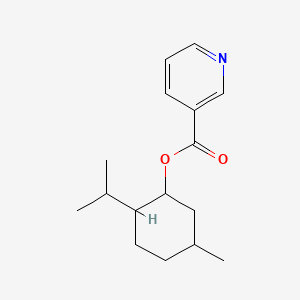
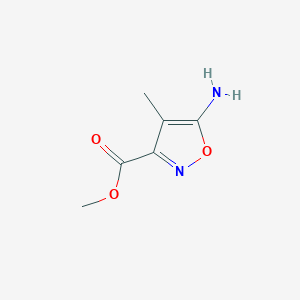
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)

![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)

